

An In-depth Technical Guide to 3-Cyano-4-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyano-4-fluorophenylacetic acid

Cat. No.: B1362253

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4-fluorophenylacetic acid is a substituted phenylacetic acid derivative with potential applications in medicinal chemistry and materials science. Its structural features, including a nitrile group and a fluorine atom on the phenyl ring, make it an attractive scaffold for the synthesis of novel compounds with tailored biological activities. This technical guide provides a comprehensive overview of its molecular structure, properties, synthesis, and spectral characterization. As of the latest literature review, detailed studies on the specific biological activities and signaling pathway modulations of **3-Cyano-4-fluorophenylacetic acid** are not extensively published. However, the known roles of related fluorinated phenylacetic acid derivatives in drug development suggest its potential as a valuable intermediate.^{[1][2]}

Molecular Structure and Chemical Properties

The molecular structure of **3-Cyano-4-fluorophenylacetic acid** consists of a benzene ring substituted with a carboxymethyl group at position 1, a cyano group at position 3, and a fluorine atom at position 4.

Chemical Structure:

Molecular Structure of **3-Cyano-4-fluorophenylacetic acid**

Below is a summary of the key chemical and physical properties of **3-Cyano-4-fluorophenylacetic acid**.

Property	Value	Reference
CAS Number	519059-11-1	[3]
Molecular Formula	C ₉ H ₆ FNO ₂	[3]
Molecular Weight	179.15 g/mol	[3]
IUPAC Name	2-(3-Cyano-4-fluorophenyl)acetic acid	
Canonical SMILES	C1=CC(=C(C=C1CC(=O)O)C#N)F	[3]
InChI Key	DOBONCGSXZWPIJ-UHFFFAOYSA-N	[3]
Predicted pKa	4.05 ± 0.10	[3]
Predicted Solubility	0.39 g/L (at 25 °C)	[3]

Experimental Protocols: Synthesis

A standard method for the synthesis of phenylacetic acid derivatives is the hydrolysis of the corresponding benzyl cyanide.[4] While a specific detailed protocol for **3-Cyano-4-fluorophenylacetic acid** is not readily available in peer-reviewed literature, a general synthetic approach can be proposed based on established chemical principles.

Proposed Synthetic Pathway:



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General synthetic route for **3-Cyano-4-fluorophenylacetic acid**.

General Experimental Protocol for Hydrolysis of a Benzyl Cyanide:

This protocol is adapted from the synthesis of phenylacetic acid and would require optimization for the specific substrate.^[5]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the starting material, 3-cyano-4-fluorobenzyl cyanide, is mixed with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
- **Heating:** The reaction mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:**
 - **Acidic Hydrolysis:** After cooling, the reaction mixture is poured into cold water. The resulting precipitate of **3-Cyano-4-fluorophenylacetic acid** is collected by filtration.
 - **Basic Hydrolysis:** After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The precipitate is then collected by filtration.
- **Purification:** The crude product can be further purified by recrystallization from an appropriate solvent system to yield the final product.

Spectroscopic Data

Detailed experimental spectra for **3-Cyano-4-fluorophenylacetic acid** are not widely published. However, based on the known spectral data of similar compounds, the expected spectral characteristics can be predicted.^{[6][7][8]}

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing cyano group and the electronegative fluorine atom.

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the substituents, and distinct signals are expected for the carboxylic acid carbon, the methylene carbon, and the nitrile carbon.^[9]^[10]^[11]

4.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.^[12]

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H stretch (Carboxylic Acid)	3300-2500 (broad)
C-H stretch (Aromatic)	3100-3000
C-H stretch (Aliphatic)	3000-2850
C≡N stretch (Nitrile)	2260-2220
C=O stretch (Carboxylic Acid)	1725-1700
C=C stretch (Aromatic)	1600-1450
C-F stretch	1250-1000

4.4. Mass Spectrometry

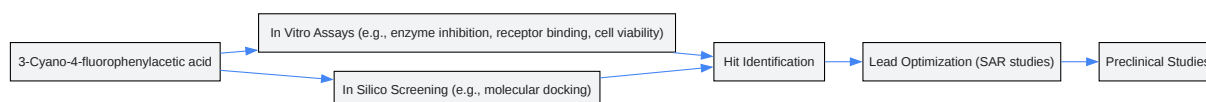
The mass spectrum of **3-Cyano-4-fluorophenylacetic acid** is expected to show the molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragments.^[13]^[14]

Biological Activity and Applications

While specific biological data for **3-Cyano-4-fluorophenylacetic acid** is limited in the public domain, related fluorinated phenylacetic acid derivatives are known to be important intermediates in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.^[1]^[2] The presence of the fluorine atom can

enhance metabolic stability and binding affinity of drug candidates. The cyano group can also be a key pharmacophore or a precursor for other functional groups.

Given the lack of specific data, a logical workflow for investigating the biological potential of this compound is proposed below.



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Proposed workflow for biological evaluation.

Conclusion

3-Cyano-4-fluorophenylacetic acid is a chemical compound with significant potential as a building block in the development of new pharmaceuticals and functional materials. While comprehensive data on its biological activity is not yet available, its structural relationship to known bioactive molecules suggests that it is a promising candidate for further investigation. This guide provides a summary of its known properties and a framework for its synthesis and characterization, intended to support researchers in their exploration of this and related compounds.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Cyano-4-fluorophenylacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362253#molecular-structure-of-3-cyano-4-fluorophenylacetic-acid]

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